piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride
Overview
Description
Mechanism of Action
- Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride likely interacts with specific molecular targets within cells. Unfortunately, precise information about its primary targets remains limited in the available literature .
Target of Action
Scientists continue to explore its pharmacological properties, and future studies may reveal more insights . If you have any other questions or need additional information, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, leading to prolonged neurotransmission. This compound also interacts with other proteins and enzymes involved in neurotransmitter regulation, such as butyrylcholinesterase, enhancing its overall impact on the nervous system .
Cellular Effects
This compound affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increased concentration of acetylcholine due to acetylcholinesterase inhibition leads to enhanced synaptic transmission and can affect neuronal excitability and plasticity. Additionally, this compound may impact other cell types by altering intracellular calcium levels and influencing metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is facilitated by the carbamate group of the compound, which forms a covalent bond with the serine residue in the enzyme’s active site. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged effects on neurotransmission and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, such as excessive cholinergic stimulation, muscle tremors, and respiratory distress. Threshold effects have been observed, where a specific dosage range results in optimal enzyme inhibition without toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the breakdown and synthesis of acetylcholine. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and overall efficacy in inhibiting acetylcholinesterase .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the synaptic cleft is particularly important for its role in inhibiting acetylcholinesterase and modulating neurotransmission .
Preparation Methods
The synthesis of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride typically involves multi-component reactions. One common method includes the use of N,N,N’,N’-tetramethyl-N, N’-bis(sulfo) ethane-1,2-diaminium mesylate as an effective dual-functional ionic liquid for the synthesis of substituted piperidines . The reaction is carried out in ethanol as a green solvent, making it an environmentally friendly process .
Chemical Reactions Analysis
Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .
Scientific Research Applications
Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is a versatile compound used in various scientific research fields:
Comparison with Similar Compounds
Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride can be compared with other piperidine derivatives, such as:
Substituted piperidines: These compounds have different substituents on the piperidine ring, leading to varied chemical and biological properties.
Spiropiperidines: These are piperidine derivatives with a spiro linkage, which can affect their reactivity and stability.
Condensed piperidines: These compounds have additional fused rings, influencing their overall structure and function.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, making it valuable for targeted research and applications .
Properties
IUPAC Name |
piperidin-2-ylmethyl N,N-dimethylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGXMHAXYFHRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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